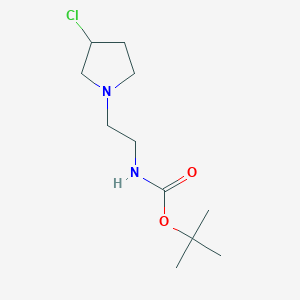

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate

Description

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate is a carbamate-protected amine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) group, a pyrrolidine ring substituted with a chlorine atom at the 3-position, and an ethyl spacer linking the amine to the heterocycle. The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization during multi-step syntheses, particularly in the development of receptor-targeting ligands (e.g., cannabinoid receptors) . The 3-chloropyrrolidine component may enhance stereochemical stability and influence binding affinity in drug candidates due to its rigid, halogenated structure. This compound is typically synthesized via alkylation or coupling reactions, followed by Boc deprotection under acidic conditions for downstream applications.

Properties

CAS No. |

857637-44-6 |

|---|---|

Molecular Formula |

C11H21ClN2O2 |

Molecular Weight |

248.75 g/mol |

IUPAC Name |

tert-butyl N-[2-(3-chloropyrrolidin-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)13-5-7-14-6-4-9(12)8-14/h9H,4-8H2,1-3H3,(H,13,15) |

InChI Key |

BHPAWIYXHSIEGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCC(C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-chloropyrrolidin-1-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropyrrolidine moiety can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloropyrrolidine moiety may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Solubility : Polyether-containing derivatives (e.g., tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate) show improved hydrophilicity compared to the more lipophilic chloropyrrolidine variant.

- Synthetic Utility : The Boc group in all compounds is cleaved efficiently via trifluoroacetic acid (TFA), with reported yields of 67–96% after deprotection .

Pharmacological Relevance

- The chloropyrrolidine moiety is hypothesized to enhance receptor binding selectivity in neurological or cannabinoid receptor ligands due to its conformational rigidity and halogen interactions. In contrast, adamantane-based Boc derivatives (e.g., from N-adamantanyl series) prioritize bulkier hydrophobic interactions .

- Brominated derivatives are more commonly utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, whereas the target compound’s chlorine atom may limit such reactivity.

Research Findings and Implications

- Synthetic Efficiency : The Boc group’s orthogonal protection strategy is critical across all analogues, enabling sequential functionalization without side reactions .

Biological Activity

tert-Butyl (2-(3-chloropyrrolidin-1-yl)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and its various biological activities, including antimicrobial and antitumor properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 230.304 g/mol. The presence of the chloropyrrolidine moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-chloropyrrolidine under controlled conditions. The reaction can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties . For instance, related carbamates have shown effectiveness against various strains of bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.78 - 3.125 μg/mL |

| Related Carbamate | Enterococcus faecium | 0.78 - 3.125 μg/mL |

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation. The compound's IC50 values are reported to be less than 100 nM in HeLa cells, indicating strong antitumor activity. This effect may be linked to its ability to modulate specific signaling pathways involved in cell growth and apoptosis .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a library of carbamates, including this compound, showed promising results against Gram-positive bacteria. The compound was tested against clinical strains and demonstrated comparable efficacy to standard antibiotics like vancomycin and linezolid . -

Antitumor Mechanism Investigation :

Another research effort focused on elucidating the mechanism by which this compound inhibits cancer cell proliferation. The results indicated that the compound induces apoptosis through the activation of caspase pathways, suggesting a potential therapeutic application in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.